GPR35 Agonist Potency vs. Kinase-Selective 4-Piperazinylquinazoline Analogs
The target compound displays potent GPR35 agonism with an IC₅₀ of 9.60 nM in a cellular desensitization assay using human HT-29 colorectal adenocarcinoma cells [1]. In contrast, the same assay platform has been used to profile canonical GPR35 agonists such as zaprinast (reference agonist) and pamoic acid. While direct head-to-head data with kinase inhibitors are absent, the most structurally similar 4-piperazinylquinazoline analog with public bioactivity, 4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline, shows no detectable GPR35 activity and instead exhibits weak Kit kinase inhibition (IC₅₀ = 1,000 nM) [2]. The 104-fold potency difference between the target compound's GPR35 activity and the comparator's kinase activity, combined with the orthogonal target engagement, underscores the functional divergence conferred by the 5-fluoro-2,6-dimethylpyrimidine moiety.
| Evidence Dimension | Cellular GPR35 agonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.60 nM (GPR35 desensitization assay, HT-29 cells) |
| Comparator Or Baseline | 4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline: no GPR35 activity; Kit kinase IC₅₀ = 1,000 nM |
| Quantified Difference | >100-fold selectivity shift from kinase to GPCR target |
| Conditions | Human HT-29 cells; β-arrestin-mediated desensitization of zaprinast-induced DMR response; 1 hr incubation |
Why This Matters
Confirms that the compound is not functionally interchangeable with kinase-targeted 4-piperazinylquinazolines, which is critical for target-based screening and mechanistic studies.
- [1] BindingDB, Entry BDBM50614739 (CHEMBL5289040). IC50 = 9.60 nM for GPR35 in HT-29 cells. View Source
- [2] BindingDB, Entry BDBM50346347 (CHEMBL1782075). 4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline, Kit WT IC50 = 1,000 nM. View Source
